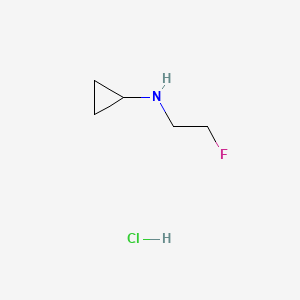![molecular formula C15H20O3S B13566415 Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is an organic compound characterized by a spirocyclic structure The spiro[2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate typically involves the reaction of spiro[2.5]octan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Spiro[2.5]octan-5-ol+4-methylbenzenesulfonyl chloride→Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the spirocyclic moiety can be achieved using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of spiro[2.5]octan-5-yl derivatives with various functional groups.
Reduction: Formation of spiro[2.5]octan-5-ol.
Oxidation: Formation of spiro[2.5]octan-5-one or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the bioactivity of the resulting compounds.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octane: A simpler spirocyclic compound without the sulfonate group.
Spiro[2.5]octan-5-ol: The alcohol derivative of Spiro[2.5]octane.
Spiro[2.5]octan-5-one: The ketone derivative of Spiro[2.5]octane.
Uniqueness
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both the spirocyclic structure and the sulfonate group
Propriétés
Formule moléculaire |
C15H20O3S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
spiro[2.5]octan-7-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O3S/c1-12-4-6-14(7-5-12)19(16,17)18-13-3-2-8-15(11-13)9-10-15/h4-7,13H,2-3,8-11H2,1H3 |
Clé InChI |
ZOIVCGUXCRJJML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3(C2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


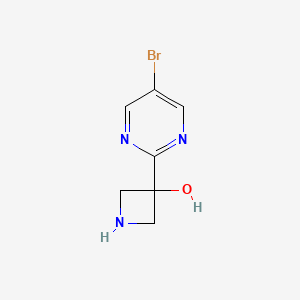
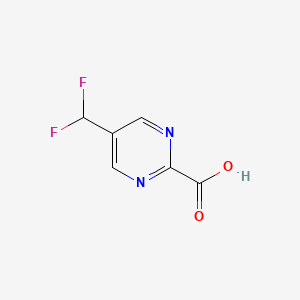


![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
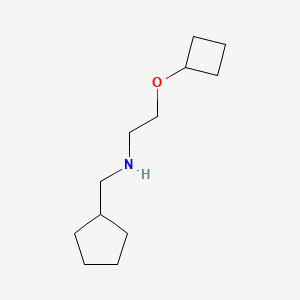
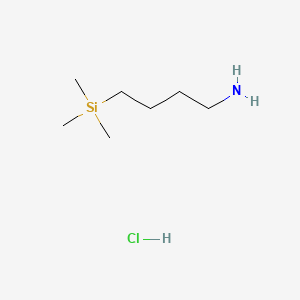
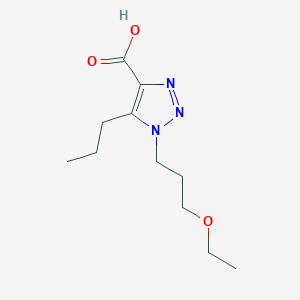

![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)

